4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . Another method includes the reaction of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine with ammonium acetate in acetic acid under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, which can lead to its anticancer effects . The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethyl)
Uniqueness
What sets 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine apart from similar compounds is its unique combination of the dihydrobenzo[b][1,4]dioxin moiety and the oxadiazole ring
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H9N3O3/c11-10-9(12-16-13-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,13) |
InChI Key |
KMZPLOAYUANJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NON=C3N |
Origin of Product |
United States |
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